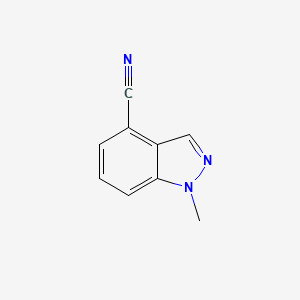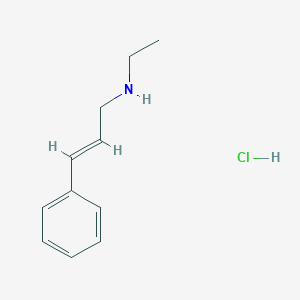
N-Isobutyl-3-phenyl-2-propen-1-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
- Double Bond Migration : The isomerization of N-allyl compounds, including amines and amides, catalyzed by transition metal complexes, is a critical reaction for the synthesis of N-(1-propenyl) compounds. This process is essential for the selective synthesis of enamines, enamides, and azadienes, highlighting the role of N-Isobutyl-3-phenyl-2-propen-1-amine hydrochloride in facilitating such chemical transformations (S. Krompiec et al., 2008).
- Cinnamic Acid Derivatives : As a derivative of cinnamic acid, this compound is part of a class of compounds that have been studied for their antitumor efficacy. The chemical versatility of cinnamic acid derivatives allows for various substitutions and reactions, making them potential candidates for medicinal research, including anticancer applications (P. De et al., 2011).
Potential Applications
- Advanced Oxidation Processes : Nitrogen-containing compounds, such as this compound, are subject to advanced oxidation processes (AOPs). These processes are crucial for degrading resistant nitrogen-containing compounds in water treatment applications, showcasing the importance of understanding the chemical behavior of such compounds in environmental contexts (Akash P. Bhat & P. Gogate, 2021).
- Amine-functionalized Metal–Organic Frameworks : Amine-functionalization, as seen in compounds like this compound, is used in metal–organic frameworks (MOFs) for CO2 capture and catalysis. The incorporation of amino functionalities into MOFs highlights the compound's role in developing materials with specific environmental and catalytic applications (Yichao Lin et al., 2016).
Propiedades
IUPAC Name |
2-methyl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13;/h3-9,12,14H,10-11H2,1-2H3;1H/b9-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSRTCYGPPAEJ-MLBSPLJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B3086404.png)

![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)




![4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]aniline](/img/structure/B3086442.png)

![3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride](/img/structure/B3086452.png)

![sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride](/img/structure/B3086471.png)
![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B3086493.png)